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molecular formula C12H16O4S B8757592 Tert-butyl 3-(methylsulfonyl)benzoate

Tert-butyl 3-(methylsulfonyl)benzoate

Cat. No. B8757592
M. Wt: 256.32 g/mol
InChI Key: IRAZRISMKZHKIO-UHFFFAOYSA-N
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Patent
US08247401B2

Procedure details

The mixture of tert-butyl 3-bromobenzoate (7.0 g, 27.2 mmol), sodium methanesulfinate (4.45 g, 43.6 mmol), copper(I) iodide (0.52 g, 2.72 mmol), L-proline (0.63 g, 5.44 mmol) and sodium hydroxide (0.22 g, 5.44 mmol) was purged with nitrogen and DMSO was added. The mixture was heated to 80° C. After 18 h, the mixture was cooled to ambient temperature. Additional sodium methanesulfinate (2.78 g, 27.2 mmol), copper(I) iodide (0.52 g, 2.72 mmol), L-proline (0.63 g, 5.44 mmol) were added and the mixture was stirred at 80° C. for another 18 h. The mixture was cooled to ambient temperature and filtered with Celite. Lithium chloride (3.0 M in water) was added and the mixture was extracted with ethyl acetate (3×). The combined organic extracts were washed with LiCl (3.0 M in water), brine, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% hexanes→75% hexanes/ethyl acetate) gave the title compound (5.05 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Quantity
0.63 g
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
0.52 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[CH3:15][S:16]([O-:18])=[O:17].[Na+].N1CCC[C@H]1C(O)=O.[OH-].[Na+]>[Cu]I>[CH3:15][S:16]([C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6])(=[O:18])=[O:17] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC(C)(C)C)C=CC1
Name
Quantity
4.45 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
0.63 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
0.22 g
Type
reactant
Smiles
[OH-].[Na+]
Name
copper(I) iodide
Quantity
0.52 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
2.78 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
0.63 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
copper(I) iodide
Quantity
0.52 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for another 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen and DMSO
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered with Celite
ADDITION
Type
ADDITION
Details
Lithium chloride (3.0 M in water) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with LiCl (3.0 M in water), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% hexanes→75% hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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